molecular formula C6H14N4O B13786213 N-(4-Methylpiperazin-1-yl)urea CAS No. 89582-54-7

N-(4-Methylpiperazin-1-yl)urea

Cat. No.: B13786213
CAS No.: 89582-54-7
M. Wt: 158.20 g/mol
InChI Key: VOUDNGYMQLJSJF-UHFFFAOYSA-N
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Description

N-(4-Methylpiperazin-1-yl)urea is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpiperazin-1-yl)urea typically involves the reaction of 4-methylpiperazine with an isocyanate or a carbamoyl chloride. One common method is to react 4-methylpiperazine with urea under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylpiperazin-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylpiperazin-1-yl)methylamine
  • N-(4-Methylpiperazin-1-yl)carbamoyl chloride
  • N-(4-Methylpiperazin-1-yl)benzamide

Uniqueness

N-(4-Methylpiperazin-1-yl)urea is unique due to its specific structure, which combines the piperazine ring with a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit different reactivity and binding affinities, leading to unique effects in biological systems .

Properties

CAS No.

89582-54-7

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)urea

InChI

InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)8-6(7)11/h2-5H2,1H3,(H3,7,8,11)

InChI Key

VOUDNGYMQLJSJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)N

Origin of Product

United States

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